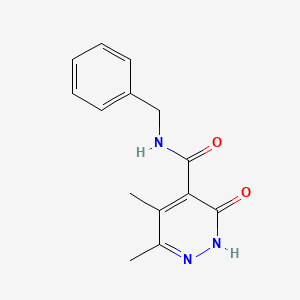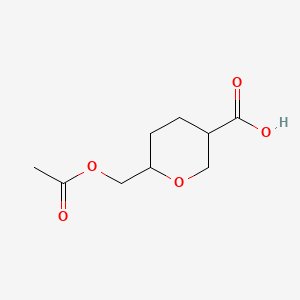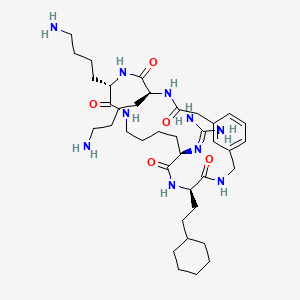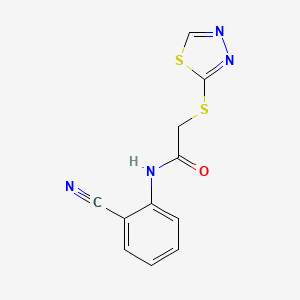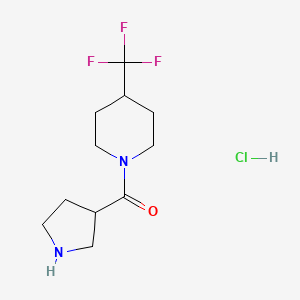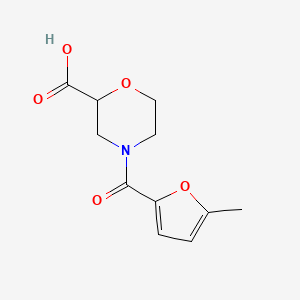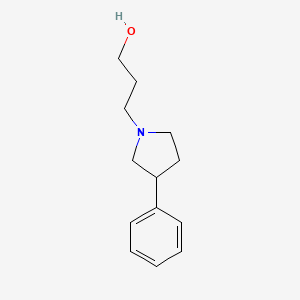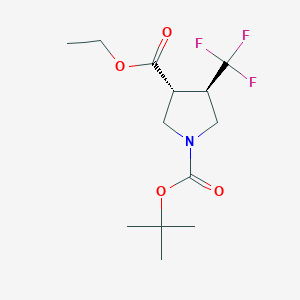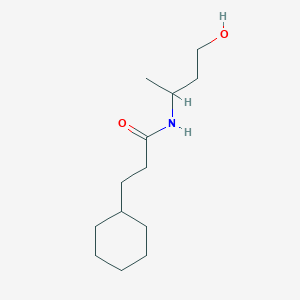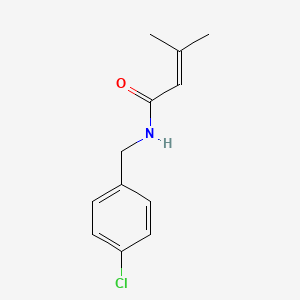
n-(4-Chlorobenzyl)-3-methylbut-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
n-(4-Chlorobenzyl)-3-methylbut-2-enamide: is an organic compound that belongs to the class of amides It features a 4-chlorobenzyl group attached to a 3-methylbut-2-enamide backbone
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of n-(4-Chlorobenzyl)-3-methylbut-2-enamide typically involves the reaction of 4-chlorobenzylamine with 3-methylbut-2-enoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
化学反应分析
Types of Reactions: n-(4-Chlorobenzyl)-3-methylbut-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The 4-chlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Amines or other reduced forms of the compound.
Substitution: Substituted benzyl derivatives depending on the nucleophile used.
科学研究应用
Chemistry: n-(4-Chlorobenzyl)-3-methylbut-2-enamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in assays to evaluate its effects on various biological targets.
Medicine: The compound is investigated for its potential therapeutic applications. It may serve as a lead compound in the development of new drugs for treating infections or cancer.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and reagents for chemical processes.
作用机制
The mechanism of action of n-(4-Chlorobenzyl)-3-methylbut-2-enamide involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit the growth of bacteria by targeting bacterial enzymes essential for cell wall synthesis.
相似化合物的比较
- n-(4-Chlorobenzyl)-3-methylbut-2-enamide
- This compound
- This compound
Uniqueness: this compound is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Its 4-chlorobenzyl group and 3-methylbut-2-enamide backbone make it a versatile compound with potential applications in various fields. The presence of the chlorine atom in the benzyl group enhances its reactivity and allows for further functionalization.
属性
分子式 |
C12H14ClNO |
|---|---|
分子量 |
223.70 g/mol |
IUPAC 名称 |
N-[(4-chlorophenyl)methyl]-3-methylbut-2-enamide |
InChI |
InChI=1S/C12H14ClNO/c1-9(2)7-12(15)14-8-10-3-5-11(13)6-4-10/h3-7H,8H2,1-2H3,(H,14,15) |
InChI 键 |
ULQJTYGWIQXFMV-UHFFFAOYSA-N |
规范 SMILES |
CC(=CC(=O)NCC1=CC=C(C=C1)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


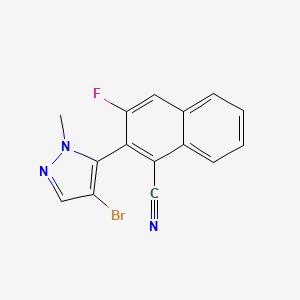
![(4Z)-2,5-bis(4-methoxyphenyl)-4-[1-(morpholin-4-ylamino)ethylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14905461.png)

![4-Chloro-2-({[4-(methylsulfanyl)phenyl]amino}methyl)phenol](/img/structure/B14905473.png)
